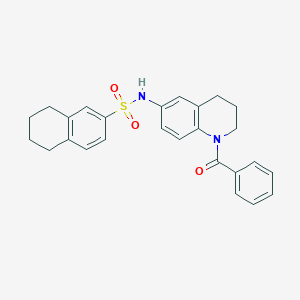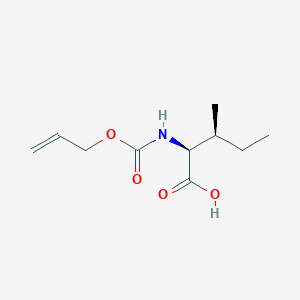
((Allyloxy)carbonyl)-l-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Allyloxy)carbonyl)-l-isoleucine is a derivative of the amino acid isoleucine, modified with an allyloxycarbonyl protecting group at the alpha-amino position. This compound is of interest in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Allyloxy)carbonyl)-l-isoleucine typically involves the protection of the alpha-amino group of isoleucine with an allyloxycarbonyl group. This can be achieved through the reaction of isoleucine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions: ((Allyloxy)carbonyl)-l-isoleucine undergoes various chemical reactions, including:
Oxidation: The allyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can remove the allyloxycarbonyl group, regenerating the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Free isoleucine.
Substitution: Various substituted isoleucine derivatives.
科学的研究の応用
((Allyloxy)carbonyl)-l-isoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function by incorporating it into peptide chains.
Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((Allyloxy)carbonyl)-l-isoleucine involves its interaction with specific molecular targets, primarily through its amino and carboxyl groups. The allyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis. Upon removal of the protecting group, the free amino group can participate in various biochemical pathways, influencing protein synthesis and function.
類似化合物との比較
Nalpha-(Benzyloxycarbonyl)-isoleucine: Similar protecting group but with a benzyl group instead of an allyl group.
Nalpha-(Fmoc)-isoleucine: Uses a fluorenylmethyloxycarbonyl protecting group.
Nalpha-(Boc)-isoleucine: Uses a tert-butyloxycarbonyl protecting group.
Uniqueness: ((Allyloxy)carbonyl)-l-isoleucine is unique due to the presence of the allyloxycarbonyl group, which offers specific reactivity and stability advantages in synthetic applications. The allyl group can be selectively removed under mild conditions, making it a valuable tool in peptide synthesis.
特性
IUPAC Name |
(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNNADUVUHKWFA-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
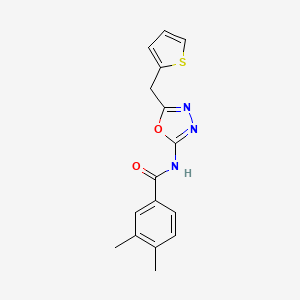
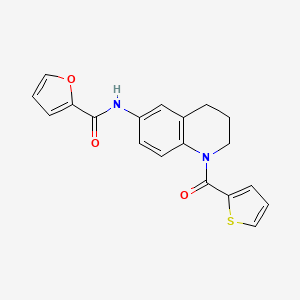

![methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2815356.png)
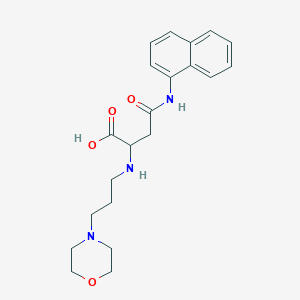
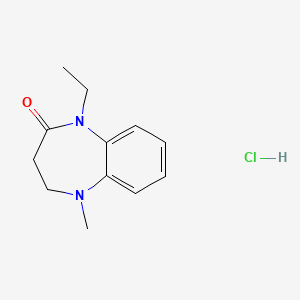

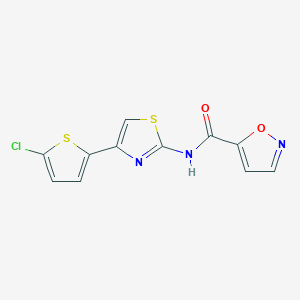
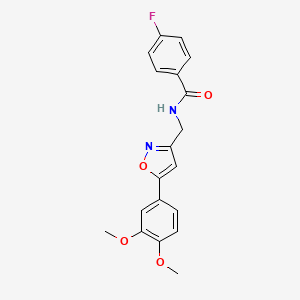
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)
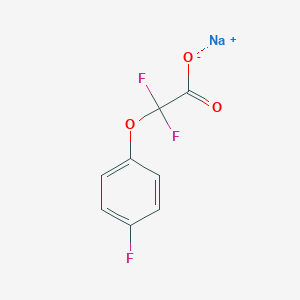
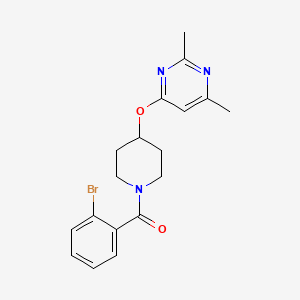
![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2815371.png)
